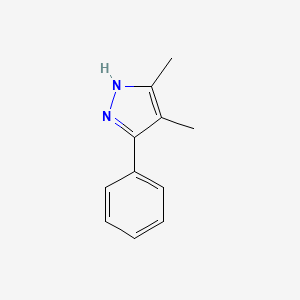
1H-Pyrazole, 3,4-dimethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3,4-dimethyl-5-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms Pyrazole derivatives are known for their diverse biological, chemical, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Pyrazole, 3,4-dimethyl-5-phenyl- can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions can yield dimethylphenylpyrazol. Another method involves the use of Vilsmeier-Haack conditions to synthesize 4-formylpyrazoles, which can then be further modified to obtain dimethylphenylpyrazol .
Industrial Production Methods
Industrial production of dimethylphenylpyrazol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 3,4-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of dimethylphenylpyrazol can lead to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert dimethylphenylpyrazol to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3,4-dimethyl-5-phenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: 1H-Pyrazole, 3,4-dimethyl-5-phenyl- derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammation.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of dimethylphenylpyrazol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific application and derivative of dimethylphenylpyrazol .
Comparación Con Compuestos Similares
1H-Pyrazole, 3,4-dimethyl-5-phenyl- can be compared with other pyrazole derivatives, such as:
Methylpyrazole: Known for its use in treating methanol poisoning.
Phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Triazolopyrazole: Exhibits unique biological activities and is used in medicinal chemistry
1H-Pyrazole, 3,4-dimethyl-5-phenyl- stands out due to its specific structural features and the versatility it offers in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
13618-35-4 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
4,5-dimethyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2/c1-8-9(2)12-13-11(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
BNROKPZXXLRARR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















